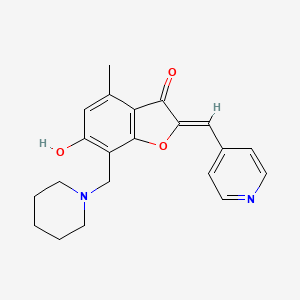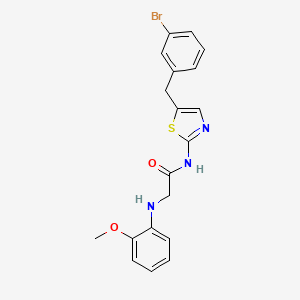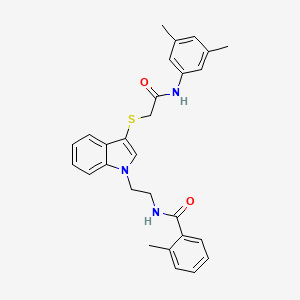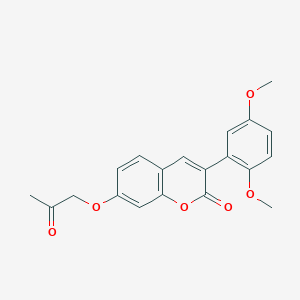
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one, also known as DAPK1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in cancer treatment and other medical conditions.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Properties
Research has delved into the structural analysis and molecular properties of chromene derivatives, offering insights into their molecular configurations and interactions. For instance, the study on the structure of the flavone hymenoxin explored the molecular planarity and intermolecular hydrogen bonding of a related chromene compound, highlighting the significance of molecular structure in determining its physical and chemical properties (Watson et al., 1991). Similar structural investigations provide a foundation for understanding the reactivity and potential applications of 3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one in various scientific domains.
Photophysical and Photochemical Applications
The photochromic properties of chromene derivatives make them attractive for applications in materials science, such as the development of photoresponsive materials. Research into the photochromism of chromene crystals revealed that certain chromenes exhibit crystalline state photochromism, a property that can be exploited in creating materials that respond to light stimuli (Hobley et al., 2000). This property is particularly relevant in the context of developing smart materials and coatings that change color or opacity in response to UV light.
Synthesis and Characterization of Novel Derivatives
The synthesis of novel chromene derivatives with specific functional groups has been a significant area of research. Studies have focused on synthesizing and characterizing compounds with varying substituents to explore their chemical behavior and potential applications. For example, the synthesis and characterization of chromenone crown ethers and their complexation study provide insights into the use of chromene derivatives in creating novel ligands for metal ion coordination (Gündüz et al., 2006). Such research underscores the versatility of chromene derivatives in synthetic chemistry and material science.
Biological Activity and Therapeutic Potential
Beyond structural and material applications, chromene derivatives have been investigated for their biological activities. The synthesis of coumarin derivatives containing pyrazole and indenone rings, for instance, highlights the exploration of chromenes as potent antioxidant and antihyperglycemic agents, underscoring their potential therapeutic value (Kenchappa et al., 2017). Such studies are crucial for expanding the scope of chromene derivatives in pharmacology and drug design.
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(21)11-25-15-5-4-13-8-17(20(22)26-19(13)10-15)16-9-14(23-2)6-7-18(16)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKWGFMFUYNTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

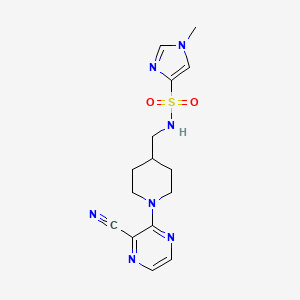


![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)
![1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone](/img/structure/B2966370.png)
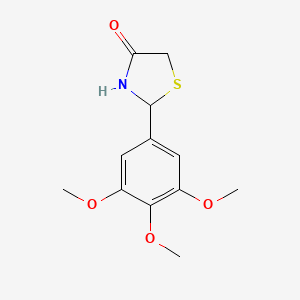
![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2966375.png)
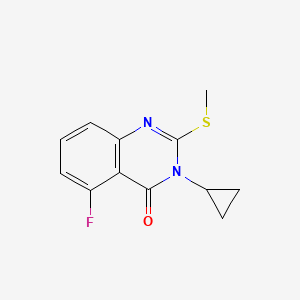
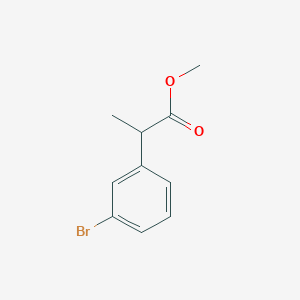
![(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2966378.png)
